![molecular formula C14H19NO B4439111 N-cyclopropyl-3-(4-ethylphenyl)propanamide](/img/structure/B4439111.png)
N-cyclopropyl-3-(4-ethylphenyl)propanamide
説明
N-cyclopropyl-3-(4-ethylphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has been shown to have a therapeutic effect in a variety of neurological disorders.
作用機序
N-cyclopropyl-3-(4-ethylphenyl)propanamide works by inhibiting GABA-AT, which results in an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal excitability. By increasing GABA levels, N-cyclopropyl-3-(4-ethylphenyl)propanamide has a calming effect on the brain, which can help to reduce seizures, anxiety, and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclopropyl-3-(4-ethylphenyl)propanamide are well-characterized. In addition to increasing GABA levels in the brain, N-cyclopropyl-3-(4-ethylphenyl)propanamide has been shown to have anti-convulsant, anxiolytic, and anti-depressant effects. It has also been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for addiction.
実験室実験の利点と制限
One of the main advantages of using N-cyclopropyl-3-(4-ethylphenyl)propanamide in lab experiments is its high potency and selectivity for GABA-AT. This allows researchers to study the effects of GABA modulation in a highly controlled manner. However, one limitation of using N-cyclopropyl-3-(4-ethylphenyl)propanamide is that it is not selective for GABA-AT in the brain, and can also inhibit GABA-AT in other tissues. This can lead to unwanted side effects and may limit its clinical utility.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-3-(4-ethylphenyl)propanamide. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is the development of more selective inhibitors of GABA-AT, which could help to reduce the risk of side effects associated with non-selective inhibitors like N-cyclopropyl-3-(4-ethylphenyl)propanamide. Finally, there is also interest in exploring the potential of N-cyclopropyl-3-(4-ethylphenyl)propanamide as a tool for studying the role of GABA in the brain, and its potential as a target for drug development.
科学的研究の応用
N-cyclopropyl-3-(4-ethylphenyl)propanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In clinical trials, N-cyclopropyl-3-(4-ethylphenyl)propanamide has been tested as a treatment for cocaine addiction, and has shown promising results in reducing drug cravings and relapse rates.
特性
IUPAC Name |
N-cyclopropyl-3-(4-ethylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-11-3-5-12(6-4-11)7-10-14(16)15-13-8-9-13/h3-6,13H,2,7-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDACKCURCHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。